3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Chemical Structure and Properties
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide features a benzamide core linked to a 1,3-thiazol-2-yl group substituted with a 6-methoxy-1-benzofuran moiety at the 4-position. The pyrrolidine-2,5-dione (succinimide) ring at the 3-position of the benzamide introduces hydrogen-bonding and electron-withdrawing properties.
Molecular Formula: C₂₄H₁₈N₃O₄S
Molecular Weight: 456.48 g/mol (calculated based on structural analogs) .
Key Functional Groups:
- Benzamide backbone (pharmacophore for enzyme inhibition).
- Methoxybenzofuran (lipophilic aromatic system).
- Thiazole (heterocyclic scaffold for enhanced binding).
- Pyrrolidine-2,5-dione (hydrogen-bond acceptor/donor).
Synthesis Pathway:
While explicit synthesis details are unavailable for this compound, analogous benzamide-thiazole derivatives (e.g., ) are synthesized via coupling of substituted thiazol-2-amines with benzoyl chlorides in pyridine . The methoxybenzofuran-thiazole moiety likely requires Suzuki-Miyaura cross-coupling or similar methods.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S/c1-30-16-6-5-13-10-19(31-18(13)11-16)17-12-32-23(24-17)25-22(29)14-3-2-4-15(9-14)26-20(27)7-8-21(26)28/h2-6,9-12H,7-8H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJHNHWBFMBZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsCommon reagents used in these steps include thionyl chloride, anhydrous solvents, and various catalysts to facilitate the reactions under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate its uniqueness, the compound is compared to three analogs (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
The pyrrolidine-2,5-dione moiety enhances hydrogen-bonding capacity (7 acceptors vs. 4–6 in analogs), likely improving target binding but requiring careful optimization for bioavailability.
Biological Activity: Nitazoxanide: Known for inhibiting pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens via its nitro group . Target Compound: The absence of a nitro group but presence of pyrrolidine-2,5-dione and methoxybenzofuran suggests a divergent mechanism, possibly targeting kinases or proteases.
Crystallographic and Stability Data :
- Analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide form centrosymmetric dimers via N–H⋯N hydrogen bonds, stabilizing crystal packing . The methoxybenzofuran in the target compound may introduce C–H⋯O/F interactions, as seen in similar structures .
Research Findings and Limitations
- Synthetic Feasibility : The methoxybenzofuran-thiazole scaffold poses challenges in regioselective coupling, requiring palladium catalysts or advanced protecting-group strategies.
- Predicted ADMET Properties :
- Metabolic Stability : The methoxy group may slow oxidative metabolism compared to halogenated analogs.
- Toxicity : Pyrrolidine-2,5-dione derivatives are associated with low hepatotoxicity but require in vitro validation.
- Gaps in Data: No experimental IC₅₀ or pharmacokinetic data are available for the target compound. Structural analogs (e.g., ) suggest dose-effect relationships can be modeled via methods like Litchfield-Wilcoxon analysis .
Biological Activity
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with notable potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications based on existing research.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C_{22}H_{22}N_{2}O_{3}S
- Molecular Weight: Approximately 446.51 g/mol
- Structural Features: The compound features a benzamide core linked to a thiazole and a methoxy-substituted benzofuran moiety, providing a unique combination of functional groups that may influence its biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of their activities, resulting in various physiological responses. While specific pathways remain to be fully elucidated, preliminary studies suggest that the compound may exhibit effects similar to other thiazole and benzamide derivatives that are known for their pharmacological properties.
Biological Activity
Research indicates that 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide demonstrates promising biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties. Compounds with structural similarities have shown varying degrees of antibacterial and antifungal activity against model strains such as Bacillus subtilis and Escherichia coli.
- Anticancer Potential: The compound's structural features may confer anticancer properties. Similar compounds have been reported to exhibit cytostatic activity against various cancer cell lines, indicating a need for further investigation into its efficacy against specific cancers .
- Enzyme Inhibition: The compound may interact with cholinesterase enzymes, similar to other benzamide derivatives that have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such interactions could position the compound as a candidate for treating neurodegenerative diseases .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds provides insights into the unique attributes of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride | Contains diethylamino group | Enhanced solubility properties |
| 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(7-methoxybenzofuran-2-yl)thiazol-2-yl]benzamide | Variation in benzofuran substitution | Potentially altered biological activity |
| N-(5-acetyl-4-methylthiazol) | Simpler thiazole structure | Focus on acetylation effects |
This table highlights the diversity within thiazole and benzamide derivatives while showcasing the unique combination of functional groups present in the target compound that may contribute to its distinct biological activities.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what reaction conditions are critical for optimal yield?
The synthesis involves multi-step reactions integrating heterocyclic precursors. A typical route includes:
- Step 1: Condensation of 6-methoxy-1-benzofuran-2-carboxylic acid derivatives with thiazole-2-amine precursors under reflux conditions in ethanol or dichloromethane, catalyzed by triethylamine .
- Step 2: Functionalization of the pyrrolidine-dione moiety via nucleophilic acyl substitution, requiring anhydrous conditions and controlled temperatures (60–80°C) to avoid side reactions .
- Critical Parameters: Solvent polarity (e.g., ethanol for solubility), catalyst selection (e.g., bases for deprotonation), and reaction time (monitored via TLC) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms proton environments and carbon connectivity, particularly for distinguishing benzofuran (δ 6.5–7.8 ppm) and thiazole (δ 7.2–8.1 ppm) moieties .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (expected ~480 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) using SHELXL for refinement .
Q. What are the common functional groups and structural motifs in this compound, and how do they influence reactivity?
- Key Motifs:
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Cross-Validation: Combine NMR (e.g., 2D COSY/HMBC) with computational tools (DFT calculations) to resolve ambiguous peaks .
- Crystallographic Refinement: Use SHELXL to model disorder or twinning in X-ray data, applying restraints for non-classical hydrogen bonds (e.g., C–H···O) .
- Case Example: Discrepancies in amide proton shifts (δ 9–10 ppm) may arise from tautomerism; variable-temperature NMR can confirm dynamic equilibria .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) using the pyrrolidine-dione as a hydrogen-bond acceptor .
- MD Simulations: GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, focusing on thiazole-mediated π-π stacking .
- Pharmacophore Mapping: Identify critical features (e.g., benzofuran hydrophobicity, dione polarity) for activity against cancer cell lines .
Q. How can reaction parameters be optimized to minimize side products in the synthesis of this compound?
- DoE Approach: Use a factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify interactions affecting yield .
- Byproduct Mitigation:
| Side Product | Cause | Solution |
|---|---|---|
| Thiazole dimerization | Excess base | Reduce triethylamine stoichiometry (≤1.1 eq) |
| Hydrolysis of dione | Moisture | Use anhydrous solvents and molecular sieves |
Q. What strategies are effective in resolving crystal structure data for this compound when twinning or low-resolution diffraction occurs?
- Twinning Analysis: SHELXD detects twin laws (e.g., pseudo-merohedral twinning) and refines using HKLF5 format .
- Low-Resolution Data: Apply anisotropic displacement parameters and TLS refinement to improve R-factors (<0.08) .
- Hydrogen Bonding: Map non-classical interactions (e.g., C–H···N) with PLATON to validate packing stability .
Data Contradiction Analysis
Example Scenario: Discrepancy between theoretical and observed NMR shifts for the methoxy group.
- Hypothesis: Solvent polarity or hydrogen bonding alters electronic environments.
- Validation: Compare DMSO-d6 vs. CDCl3 spectra; DFT calculations (Gaussian 16) with implicit solvent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
